(R)-3-Amino-2-methyl-5-(methylthio)pentan-2-ol hydrochloride
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Overview
Description
®-3-Amino-2-methyl-5-(methylthio)pentan-2-ol hydrochloride is a chiral compound with a unique structure that includes an amino group, a methyl group, and a methylthio group attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-methyl-5-(methylthio)pentan-2-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pentanol Backbone: The initial step involves the formation of the pentanol backbone through a series of reactions, such as aldol condensation and reduction.
Introduction of Functional Groups: The amino group, methyl group, and methylthio group are introduced through nucleophilic substitution and other organic reactions.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral starting materials to ensure the desired ®-configuration.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-3-Amino-2-methyl-5-(methylthio)pentan-2-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-methyl-5-(methylthio)pentan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
®-3-Amino-2-methyl-5-(methylthio)pentan-2-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-methyl-5-(methylthio)pentan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-methyl-5-(methylthio)pentan-2-ol hydrochloride: The enantiomer of the compound with the opposite configuration.
3-Amino-2-methyl-5-(methylthio)pentan-2-ol: The free base form without the hydrochloride salt.
2-Methyl-5-(methylthio)pentan-2-ol: A similar compound lacking the amino group.
Uniqueness
®-3-Amino-2-methyl-5-(methylthio)pentan-2-ol hydrochloride is unique due to its specific chiral configuration and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties. Its chirality and functional groups make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-amino-2-methyl-5-methylsulfanylpentan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NOS.ClH/c1-7(2,9)6(8)4-5-10-3;/h6,9H,4-5,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXVETFSOHYWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CCSC)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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